4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Description
4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position and methoxy substituents at the 4- and 5-positions on the benzene ring. The amide nitrogen is functionalized with a 1-methoxypropan-2-yl group, introducing an ether-containing aliphatic chain. The compound’s molecular formula is inferred as C₁₃H₁₇N₂O₆ (molecular weight ≈ 327.3 g/mol), though variations in substituent arrangements may alter this calculation .
Properties
IUPAC Name |
4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-8(7-19-2)14-13(16)9-5-11(20-3)12(21-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWATJCADZAJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide typically involves multiple steps:
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Amidation: The formation of the benzamide structure involves the reaction of the nitrobenzene derivative with an amine, such as 1-methoxypropan-2-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Hydrolysis Conditions: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 1-methoxypropan-2-amine.
Scientific Research Applications
4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3,5-Dimethoxy-N-(1-Methoxypropan-2-yl)benzamide and 3,4-Dimethoxy-N-(1-Methoxypropan-2-yl)benzamide
- Molecular Formula: C₁₃H₁₉NO₄ (MW = 253.3 g/mol) .
- Key Differences :
- Substituent Positions : The methoxy groups are at the 3,5 or 3,4 positions instead of 4,5.
- Functional Groups : Lacks the nitro group present in the target compound.
- Positional isomerism may alter binding affinity in biological systems due to steric or electronic effects .
4,5-Dimethoxy-N-(2-Methyl-3-Nitrophenyl)-2-Nitrobenzamide
- Key Differences :
- The amide nitrogen is substituted with a 2-methyl-3-nitrophenyl group instead of an aliphatic chain.
- Introduces an aromatic nitro group, creating a conjugated system.
- Implications :
Heterocyclic and Halogenated Analogs
4,5-Dimethoxy-N-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-yl]-2-Nitrobenzamide
- Molecular Formula : C₁₅H₁₈N₄O₅S (MW = 366.392 g/mol) .
- Key Differences :
- A thiadiazole ring replaces the 1-methoxypropan-2-yl group.
- Incorporates sulfur and additional nitrogen atoms.
- Implications: The thiadiazole moiety may enhance hydrogen-bonding capacity and alter pharmacokinetics. Potential antimicrobial or enzyme-inhibitory properties due to heterocyclic interactions .
25I-NBOMe and 25B-NBOMe (Phenethylamine Derivatives)
- Molecular Formula: 25I-NBOMe: C₁₈H₂₂INO₃ (MW = 427.18 g/mol). 25B-NBOMe: C₁₈H₂₂BrNO₃ .
- Key Differences :
- Core structure is a phenethylamine backbone rather than a benzamide.
- Halogen substituents (I, Br) at the 4-position enhance serotonin receptor (5-HT₂A) agonism.
- Implications :
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | C₁₃H₁₇N₂O₆ | ~327.3 | 4,5-dimethoxy, 2-nitro, aliphatic chain | Research chemical, drug discovery |
| 3,5-Dimethoxy-N-(1-methoxypropan-2-yl)benzamide | C₁₃H₁₉NO₄ | 253.3 | 3,5-dimethoxy, no nitro | Chemical intermediate |
| 4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | C₁₅H₁₈N₄O₅S | 366.39 | Thiadiazole, isobutyl group | Antimicrobial candidate |
| 25I-NBOMe | C₁₈H₂₂INO₃ | 427.18 | Phenethylamine, iodine substituent | Serotonin receptor agonist |
Table 2: Pharmacological and Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Notes |
|---|---|---|---|
| 4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | ~2.1 | <0.1 (aqueous) | Potential enzyme inhibition due to nitro group |
| 3,5-Dimethoxy-N-(1-methoxypropan-2-yl)benzamide | ~1.8 | ~1.5 | Intermediate in synthesis pathways |
| 25I-NBOMe | ~3.5 | <0.01 | High-affinity 5-HT₂A agonist (EC₅₀ = 0.1 nM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
